1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-
Description
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Structure
3D Structure
Properties
CAS No. |
126416-20-4 |
|---|---|
Molecular Formula |
C10H12I2 |
Molecular Weight |
386.01 g/mol |
IUPAC Name |
1-iodo-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H12I2/c11-9-1-7(2-9,3-9)8-4-10(12,5-8)6-8/h1-6H2 |
InChI Key |
REIWOVMTLNEWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)C34CC(C3)(C4)I |
Origin of Product |
United States |
The Ascendancy of Bicyclo 1.1.1 Pentane Bcp Scaffolds in Modern Chemistry
The Bicyclo[1.1.1]pentane (BCP) framework is increasingly recognized for its role as a versatile building block in the design of novel molecules. researchgate.net Its rigid, rod-like structure and the specific orientation of its bridgehead substituents make it an effective bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. nih.govchemrxiv.orgresearchgate.net This mimicry allows medicinal chemists to replace these common aromatic and aliphatic groups in drug candidates with a saturated, three-dimensional scaffold, often leading to improved physicochemical properties. lboro.ac.uk
The substitution of a planar phenyl ring with a BCP moiety can enhance a drug's metabolic stability, aqueous solubility, and membrane permeability. lboro.ac.ukfrontiersin.org These improvements are attributed to the BCP's non-planar, sp³-rich nature, which can disrupt undesirable metabolic pathways and reduce non-specific binding to off-target proteins. lboro.ac.uk The first synthesis of bicyclo[1.1.1]pentane itself was accomplished in 1964 by Wiberg and co-workers. lboro.ac.ukacs.org Despite its high strain energy of 66.6 kcal mol⁻¹, the BCP core is remarkably robust. lboro.ac.uk The unique geometry of BCPs, with substituents exiting at a 180° angle from the bridgehead carbons, provides a structural analogue to para-substituted arenes, albeit with a shorter distance between the substituents. nih.gov
The growing interest in BCPs has spurred the development of a diverse synthetic toolkit, making a wide array of substituted BCPs more accessible for research and development. chemrxiv.orglboro.ac.uk This has led to the inclusion of BCPs in numerous drug discovery programs, with over 10,000 BCP-containing compounds described in the chemical literature. nih.gov
1.1.1 Propellane: the Gateway to Bicyclo 1.1.1 Pentane Chemistry
The synthesis of most bicyclo[1.1.1]pentane derivatives relies heavily on a highly strained and reactive precursor: [1.1.1]propellane. nih.govlboro.ac.uk This molecule, with its inverted geometry at the central carbon-carbon bond, is the key starting material for accessing the BCP scaffold. frontiersin.org The exceptional reactivity of the central bond in [1.1.1]propellane allows for its facile cleavage through radical or anionic addition reactions, leading to the formation of 1,3-disubstituted BCPs. lboro.ac.ukacs.org
The synthesis of [1.1.1]propellane itself has evolved over time. An optimized synthesis starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) has made this crucial precursor more accessible. frontiersin.org However, [1.1.1]propellane is unstable and is typically prepared in situ or stored at low temperatures as a solution in an ethereal solvent, which can present challenges for large-scale synthesis. nih.govlboro.ac.uk
The reaction of [1.1.1]propellane with various reagents, including alkyl halides, amines, and organometallics, has been extensively studied, providing a wide range of functionalized BCPs. nih.govlboro.ac.uk These methods often involve radical chain reactions or nucleophilic additions to the central bond of the propellane. lboro.ac.ukacs.org
The Dimer in Focus: 1,1 Bibicyclo 1.1.1 Pentane, 3,3 Diiodo and Its Precursor
Reactivity of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) as a Key Intermediate
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a stable, crystalline solid that serves as a crucial precursor in the synthesis of various bicyclo[1.1.1]pentane (BCP) derivatives. nih.govnih.gov Unlike the highly unstable and cryogenically stored [1.1.1]propellane, DIBCP offers a more practical and accessible entry point to the BCP scaffold. nih.govnih.gov Its reactivity is dominated by the two iodine atoms at the bridgehead positions, which can participate in a range of chemical transformations.
DIBCP readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. nih.govlboro.ac.uk This reactivity allows for the direct installation of diverse functional groups onto the BCP core.
The reaction of DIBCP with several classes of nucleophiles, including pyridines, sulfides, tertiary amines, quinolines, isoquinolines, and pyrazoles, has been explored. nih.govlboro.ac.uk These reactions typically proceed to afford bicyclo[1.1.1]pentyl salts. nih.gov For instance, the reaction with pyridine (B92270) yields the corresponding pyridinium (B92312) salt in good yield. acs.org The scope of this transformation is broad, with various substituted pyridines reacting effectively. acs.org
Detailed studies have shown that the reaction with pyridines, quinolines, and isoquinolines leads to the formation of the corresponding N-bicyclo[1.1.1]pentyl salts. nih.govacs.org Computational analysis suggests that the reaction mechanism involves the stabilization of a key carbocation intermediate by two nucleophile molecules. nih.govacs.org
The following table summarizes the yields of selected nucleophilic substitution reactions with DIBCP:
| Nucleophile | Product | Yield (%) | Reference |
| Pyridine | 1-(Bicyclo[1.1.1]pentan-1-yl)pyridinium iodide | 77 | acs.org |
| Quinoline | 1-(Bicyclo[1.1.1]pentan-1-yl)quinolinium iodide | 71 | acs.org |
| 4-Methoxyquinoline | 1-(Bicyclo[1.1.1]pentan-1-yl)-4-methoxyquinolinium iodide | 73 | acs.org |
| Isoquinoline | 2-(Bicyclo[1.1.1]pentan-1-yl)isoquinolinium iodide | 73 | acs.org |
| Pyrazole | 1-(Bicyclo[1.1.1]pentan-1-yl)pyrazolium iodide | 55 | nih.gov |
| N-Methylmorpholine | 1-(N-Methylmorpholinio)-3-iodobicyclo[1.1.1]pentane iodide | 76 | sci-hub.se |
These reactions provide a practical route to BCP-containing quaternary salts, which are valuable as isosteres of aryl-substituted counterparts in medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net
In addition to its role as a substrate, DIBCP has been shown to function as a Lewis acid catalyst. lboro.ac.uklboro.ac.uk This catalytic activity enables condensation reactions that are not achievable with traditional methods. For example, DIBCP can catalyze the condensation between indoles and acetone (B3395972). lboro.ac.uklboro.ac.uk This unique reactivity highlights the versatile chemical nature of DIBCP beyond its use as a simple building block.
The carbon-iodine bonds in DIBCP and other BCP halides can undergo homolytic cleavage to generate BCP radicals. These radicals are key intermediates in various functionalization reactions. nih.govacs.org The generation of BCP radicals can be initiated by methods such as photoredox catalysis or the use of radical initiators like triethylborane. nih.govacs.org
Once formed, the BCP radical can participate in a variety of transformations, including atom transfer radical addition (ATRA) reactions. nih.govacs.org For example, the reaction of BCP halides with alkenes or other radical acceptors allows for the formation of new carbon-carbon bonds at the bridgehead position. nih.gov These radical-based methods offer a high degree of functional group tolerance and are suitable for late-stage functionalization of complex molecules. nih.govacs.org
DIBCP can be synthesized from [1.1.1]propellane by reaction with iodine. nih.govorgsyn.org Conversely, DIBCP can be converted back to [1.1.1]propellane under certain conditions. For instance, treatment of DIBCP with Grignard reagents or organolithium reagents can lead to the formation of [1.1.1]propellane. sci-hub.se This interconversion provides a chemical link between these two important BCP precursors. The reaction of DIBCP with phenylmagnesium bromide, for example, has been estimated to yield [1.1.1]propellane. sci-hub.se
Transformations Involving the 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo- Core
The reactivity of the dimeric 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo- core mirrors that of its monomeric counterpart, DIBCP, with the key transformations involving the carbon-iodine bonds.
A primary method for functionalizing the 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo- scaffold is through lithium-halogen exchange. thieme-connect.de This reaction involves treating the diiodo compound with an organolithium reagent, such as butyllithium, to replace one or both of the iodine atoms with lithium. wikipedia.orgharvard.edu The resulting organolithium intermediates are highly reactive and can be trapped with a variety of electrophiles to introduce new functional groups. thieme-connect.de
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making diiodo compounds particularly suitable for this transformation. wikipedia.orgprinceton.edu The reaction is typically very fast, even at low temperatures. harvard.edu
For 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo-, sequential lithium-halogen exchange can be envisioned. By carefully controlling the stoichiometry of the organolithium reagent and the reaction conditions, it may be possible to selectively replace one iodine atom, allowing for the synthesis of unsymmetrically functionalized dimers. Subsequent treatment with another equivalent of organolithium reagent and a different electrophile would then lead to asymmetrically disubstituted products.
While specific examples for the functionalization of 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo- via this method are not extensively detailed in the provided context, the principle is well-established for other BCP halides. rsc.orgnih.gov For instance, lithiation of a BCP iodide followed by reaction with an electrophile like benzaldehyde (B42025) or ethyl formate (B1220265) yields the corresponding alcohol or aldehyde. rsc.org This methodology provides a powerful tool for the synthesis of a diverse range of functionalized bibicyclo[1.1.1]pentane derivatives.
Derivatization for Polymeric Structures
The rigid, linear, and three-dimensional structure of the 1,1'-bibicyclo[1.1.1]pentane (also known as organic-chemistry.orgstaffane) core makes it an intriguing building block for advanced polymeric materials. The derivatization of its 3,3'-diiodo- form is a key step toward the synthesis of novel polymers with unique thermal and morphological properties. While direct polymerization of 1,1'-bibicyclo[1.1.1]pentane, 3,3'-diiodo- is not extensively documented, its role as a precursor to polymerizable monomers is a subject of significant research interest. The primary strategies involve either the conversion of the diiodo- compound into a monomer suitable for a specific polymerization technique or its direct use in cross-coupling polymerization reactions.
One of the most notable examples of incorporating the organic-chemistry.orgstaffane moiety into a polymer backbone involves its derivatization into a diene monomer for subsequent Acyclic Diene Metathesis (ADMET) polymerization. organic-chemistry.org This method has been successfully employed to create precise poly(1,3-bicyclo[1.1.1]pentane alkylene)s. In a typical synthetic route, the 3,3'-diiodo-1,1'-bibicyclo[1.1.1]pentane would first be converted into a diene-terminated organic-chemistry.orgstaffane. This transformation can be achieved through a cross-coupling reaction, for example, a Kumada or Negishi coupling with a suitable Grignard or organozinc reagent containing a terminal alkene. The resulting α,ω-diene monomer can then undergo ADMET polymerization, a powerful method for forming long-chain polymers from dienes.
Research has shown that polymers containing a organic-chemistry.orgstaffane moiety in the backbone exhibit distinct crystalline morphologies and enhanced thermal stability compared to linear polyethylene (B3416737). organic-chemistry.org The rigid organic-chemistry.orgstaffane unit influences the packing of the polymer chains, leading to novel material properties. organic-chemistry.org
Another promising, though less explored, avenue for the polymerization of 1,1'-bibicyclo[1.1.1]pentane, 3,3'-diiodo- is through direct polycondensation reactions, such as Sonogashira or Suzuki-Miyaura cross-coupling. These palladium-catalyzed reactions are workhorses in the synthesis of conjugated polymers from dihaloaromatic compounds and could theoretically be applied to diiodo- organic-chemistry.orgstaffane.
For instance, a Sonogashira polycondensation would involve the reaction of 3,3'-diiodo-1,1'-bibicyclo[1.1.1]pentane with a dialkynyl comonomer, such as 1,4-diethynylbenzene, in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This would lead to a polymer chain with alternating organic-chemistry.orgstaffane and aryleneethynylene units. The rigidity of both the organic-chemistry.orgstaffane and the triple bond would result in a highly rigid-rod polymer.
The table below outlines a proposed Sonogashira polycondensation reaction for the synthesis of a organic-chemistry.orgstaffane-containing polymer.
| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer Structure | Potential Polymer Properties |
|---|---|---|---|---|
| 1,1'-Bibicyclo[1.1.1]pentane, 3,3'-diiodo- | 1,4-Diethynylbenzene | Pd(PPh₃)₄ / CuI / Amine Base | Alternating organic-chemistry.orgstaffane and phenyleneethynylene units | High rigidity, thermal stability, potential for liquid crystallinity |
Similarly, a Suzuki-Miyaura polycondensation could be envisioned. This would require the initial conversion of the diiodo- organic-chemistry.orgstaffane to a diboronic acid or ester derivative. This diboronic acid could then be polymerized with a dihaloaromatic comonomer to yield a polymer with alternating organic-chemistry.orgstaffane and aryl units.
The research into the derivatization of 1,1'-bibicyclo[1.1.1]pentane, 3,3'-diiodo- for polymeric structures is an active and evolving field. The unique geometry of the organic-chemistry.orgstaffane unit promises to yield novel materials with tailored properties for a range of applications, from high-performance plastics to advanced electronic materials.
Iv. Mechanistic Investigations and Theoretical Studies of Strained Bicyclo 1.1.1 Pentane Systems
Elucidation of Reaction Mechanisms in BCP Functionalization
The functionalization of the BCP core, particularly at the bridgehead positions, is often achieved through the reaction of the highly strained precursor, [1.1.1]propellane. nih.gov These transformations proceed through distinct ionic or radical pathways.
Radical chain reactions are a cornerstone of BCP chemistry, enabling the formation of a wide array of functionalized derivatives. numberanalytics.comlibretexts.org These reactions typically occur in three phases: initiation, propagation, and termination. libretexts.org
Initiation: The process begins with the generation of a radical species. This can be achieved through thermal or photochemical decomposition of an initiator or via a photoredox-catalyzed event. numberanalytics.comlibretexts.org For instance, visible-light photoredox catalysis is commonly used to generate initial radicals from precursors like alkyl, aryl, or heteroaryl halides. acs.org
Propagation: This is the 'chain' part of the reaction. libretexts.org An initial radical adds to the central, highly strained inter-bridgehead bond of [1.1.1]propellane. This addition is highly exothermic and releases significant ring strain, leading to the formation of a stabilized bicyclo[1.1.1]pentyl bridgehead radical intermediate. nih.govresearchgate.net This BCP radical can then participate in subsequent steps, such as atom transfer or reaction with another molecule, to form the product and regenerate a radical to continue the chain. nih.govchemrxiv.org A notable example is the twofold radical functionalization to prepare 1,3-disubstituted iodo-BCPs, where a BCP radical abstracts an iodine atom from the starting material to propagate the chain. nih.gov
Termination: The chain reaction ceases when two radical species combine, ending the propagation cycle. libretexts.org
The stability and reactivity of the key BCP radical intermediate have been leveraged in various synthetic strategies. Multicomponent reactions, for example, utilize the addition of radicals from sources like carboxylic acids or organohalides to [1.1.1]propellane, which then engage in processes like polarity-matched borylation. nih.gov This highlights the versatility of radical intermediates in constructing complex BCP scaffolds. nih.govchemrxiv.org
Table 1: Key Steps in Radical Chain Functionalization of BCPs
| Phase | Description | Example | Reference(s) |
| Initiation | Generation of an initial radical species, often via photoredox catalysis. | An excited photocatalyst generates a radical from an organohalide. | acs.org |
| Propagation Step 1 | The initial radical adds across the central bond of [1.1.1]propellane. | R• + [1.1.1]propellane → R-BCP• | nih.govresearchgate.net |
| Propagation Step 2 | The resulting BCP radical reacts to form the product and a new radical. | R-BCP• + I-R' → R-BCP-I + R'• | nih.gov |
| Termination | Two radicals combine to end the chain. | R• + R• → R-R | libretexts.org |
While radical pathways are common, ionic mechanisms, particularly those involving carbocation intermediates, play a role in the functionalization of BCPs, such as in the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), the monomer unit of the title compound. nih.govnih.gov The synthesis of various bicyclo[1.1.1]pentyl salts from DIBCP proceeds via nucleophilic substitution. nih.govnih.gov
However, the formation of a BCP bridgehead cation is generally considered challenging due to its inherent instability, which can lead to facile decomposition of the cage structure. liverpool.ac.uk Computational studies have provided crucial insights into this process. Detailed analyses indicate that in the nucleophilic substitution of DIBCP, the carbocation intermediate is stabilized by the involvement of two nucleophile molecules. nih.govnih.gov This stabilization is critical for the reaction to proceed without cage decomposition.
Alternative mechanistic proposals suggest that direct electrophilic activation of [1.1.1]propellane may not involve a free carbocation. Instead, a halogen bond-mediated nucleophilic addition is hypothesized, where a halogen-bond complex promotes the nucleophilic attack while maintaining the stability of the BCP cage. liverpool.ac.uk This pathway avoids the formation of the highly unstable BCP cation, which computational models suggest would otherwise rearrange to an exomethylenecyclobutane derivative. liverpool.ac.uk The reaction between 1,3-diiodobicyclo[1.1.1]pentane and a nucleophile can also lead to the formation of [1.1.1]propellane, demonstrating the unique reactivity imparted by the strained system. acs.org
Computational Chemistry Applications in BCP Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reactivity of strained BCP systems. tum.deresearchgate.net
DFT calculations are widely used to model reaction mechanisms, predict the stability of intermediates, and rationalize experimental observations in BCP chemistry. researchgate.net For instance, DFT has been employed to elucidate the non-covalent interactions in BCP crystal structures and to calculate molecular electrostatic potential (MEP) surfaces, which help in understanding intermolecular interactions. tum.de
In mechanistic studies, DFT calculations provide energy profiles for proposed reaction pathways. This allows researchers to assess the feasibility of a given mechanism, such as the photoredox-catalyzed synthesis of α-chiral BCPs. nih.gov Calculations have also been used to show that specific radical acceptors can form more stable radical intermediates, thereby preventing side reactions like polymerization and enabling efficient radical chain processes. nih.gov The unusually high regioselectivity observed in some BCP functionalization reactions has also been successfully rationalized using DFT calculations. acs.org
Table 2: Applications of DFT in BCP Research
| Application Area | Specific Use | Finding/Insight | Reference(s) |
| Reaction Mechanisms | Mapping reaction energy profiles. | Confirmed a plausible mechanism for a photoredox-catalyzed reaction. | researchgate.netnih.gov |
| Intermediate Stability | Calculating the stability of radical intermediates. | Identified a substrate that forms a more stable BCP-radical, preventing side reactions. | nih.gov |
| Reactivity & Selectivity | Calculating molecular electrostatic potentials (MEP). | Explained high regioselectivity in functionalization reactions. | acs.orgtum.de |
| Electronic Properties | Analyzing molecular orbitals (e.g., HOMO). | Showed that ring strain in poly-BCP systems destabilizes the HOMO-2 energy, facilitating charge transport. | researchgate.net |
The significant ring strain of the BCP core, estimated to be around 66.6 kcal/mol, is the primary driver for its unique reactivity. acs.org This strain is largely associated with the inverted tetrahedral geometry at the bridgehead carbons. Computational studies are crucial for quantifying this strain and understanding how it influences bond cleavage and reactivity.
The most prominent example of strain-driven reactivity is the opening of the central C1–C3 bond in [1.1.1]propellane upon addition of a radical or nucleophile. nih.govnih.gov This process is highly favorable as it relieves a substantial amount of ring strain. nih.gov DFT and other computational methods have been used to model this bond cleavage, providing insights into the strain release dynamics. digitellinc.com The field of strain-driven formal cycloadditions, where the homolytic opening of strained rings like BCPs drives the formation of new cyclic systems, relies heavily on a theoretical understanding of these principles. nih.gov This approach has become a powerful strategy for synthesizing sp³-rich molecular scaffolds, which are of high value in medicinal chemistry. nih.gov
V. Applications of Bicyclo 1.1.1 Pentane Units, with Emphasis on Diiodinated and Bibicyclopentane Structures, in Advanced Materials and Chemical Sciences
Utilization in Materials Science
The unique geometry of the BCP core, characterized by a linear arrangement of substituents at the C1 and C3 bridgehead positions, makes it a valuable component in the design of novel materials. researchgate.netresearchgate.net This includes its use in creating highly ordered molecular structures and polymers with tailored properties.
The BCP scaffold is frequently employed as a rigid, linear "molecular rod" due to the 180° exit vector of its bridgehead substituents. nih.govnih.gov This property is fundamental to constructing well-defined molecular architectures. For instance, 1,3-bisethynyl-BCP has been utilized as a building block for non-covalently linked molecular rods. nih.gov This inherent linearity makes BCP derivatives, such as 1,1'-bibicyclo[1.1.1]pentane, ideal candidates for supramolecular linker units, capable of directing the assembly of complex structures. lboro.ac.uknih.govtum.de
Furthermore, the BCP unit can function as a molecular rotor within crystalline solids. researchgate.net Studies on rod-like molecules containing two 1,3-bis(ethynyl)bicyclo[1.1.1]pentane rotators have demonstrated correlated gearing motion within a crystal lattice. rsc.org In metal-organic frameworks, BCP-1,3-biscarboxylic acid has been reported to act as a molecular rotor, showcasing the dynamic potential of this scaffold in solid-state materials. nih.govresearchgate.net
The integration of BCP and its oligomers, known as staffanes, into polymer backbones can significantly alter the material's properties. researchgate.net Research has focused on creating precision polymers by incorporating BCP units into polyethylene (B3416737) (PE) chains via acyclic diene metathesis (ADMET) polymerization. researchgate.net
In these hybrid polymers, a single BCP unit can act as a defect in the polyethylene crystal structure, leading to a decrease in the melting temperature. researchgate.net However, when a researchgate.netstaffane moiety—equivalent to a 1,1'-bibicyclopentane unit—is incorporated into the polymer backbone, it induces the formation of a new crystalline morphology. researchgate.net These BCP-containing polymers consistently demonstrate higher thermal stability than linear polyethylene, highlighting the impact of these rigid units on polymer architecture and behavior. researchgate.net
Bicyclo[1.1.1]pentane derivatives serve as valuable linkers or "struts" in the construction of metal-organic frameworks (MOFs). acs.orgresearchgate.net Their rigid and linear nature allows for the creation of highly ordered, porous materials. nih.gov The use of BCP dicarboxylate linkers, for example, has been explored to partition the pore space within MOFs, a strategy that can enhance gas selectivity. nih.govnih.gov
The concept of bioisosterism has been extended to MOF design, where replacing traditional aromatic linkers like terephthalic acid with BCP-1,3-dicarboxylic acid introduces a three-dimensional character to the framework. researchgate.netnih.gov This substitution not only alters the framework's geometry but can also introduce dynamic properties, with the BCP units capable of acting as molecular rotors within the MOF structure. nih.govresearchgate.net
BCP scaffolds are effective backbones for creating novel ligands for catalysis and coordination chemistry. nih.gov Specifically, BCP-based diphosphine ligands have been synthesized and are considered structural isosteres of 1,4-bis(diphenylphosphino)benzenes. researchgate.netchemrxiv.orgnih.gov These ligands feature two phosphorus atoms at the bridgehead positions of the rigid BCP core, resulting in a straight-shaped ligand. hokudai.ac.jp
The unique geometry of these diphosphine ligands has been exploited to form distinctive metal complexes and coordination polymers. researchgate.netchemrxiv.orgresearchgate.net For example, they have been used to generate straight-shaped gold complexes and lanthanide-based coordination polymers. researchgate.netnih.govchemrxiv.org A notable example is the reaction of 1,3-bis(diphenylphosphoryl)bicyclo[1.1.1]pentane with lanthanide nitrates, which yields a series of isostructural, layered network coordination polymers. researchgate.net The development of bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl) has further expanded the accessibility of BCP-containing phosphine (B1218219) ligands. acs.org
Impact on Medicinal Chemistry Research
In medicinal chemistry, the BCP motif is recognized as a valuable tool for drug design, primarily due to its ability to act as a three-dimensional, saturated, non-classical bioisostere. thieme-connect.combldpharm.com This "escape from flatland" strategy, which involves increasing the sp³-carbon fraction, can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced potency, selectivity, and metabolic stability. nih.govpharmablock.com
The BCP core is a versatile bioisostere, capable of mimicking the spatial arrangement of several common chemical groups while offering improved physicochemical properties. acs.orgnih.govthieme-connect.com It is most widely used as a substitute for para-substituted phenyl rings, but also serves as a replacement for internal alkynes and tert-butyl groups. nih.govpharmablock.comthieme-connect.com
Aromatic Ring Bioisostere : The BCP unit effectively mimics the linear geometry of a 1,4-disubstituted benzene (B151609) ring, with its bridgehead substituents replicating the 180° exit vector. nih.gov While the distance between substituents is shorter than in a phenyl ring (approx. 1.85 Å for BCP vs. 2.79 Å for a p-phenyl group), this substitution is often well-tolerated. pharmablock.com Replacing an aromatic ring with a BCP scaffold can lead to marked improvements in aqueous solubility, permeability, and metabolic stability, likely due to the reduction in lipophilicity and the disruption of aromaticity. bldpharm.compharmablock.comacs.org A prominent example is the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP unit, which maintained potency while significantly improving solubility and oral absorption. acs.org
Alkyne Bioisostere : The BCP core can also function as a bioisostere for internal alkynes. nih.govresearchgate.net In this role, the BCP unit lengthens the distance between substituents compared to the original alkyne. nih.gov This strategy was successfully applied in a bioisostere of the skin-treatment agent tazarotene, where replacing an internal alkyne with a BCP moiety resulted in a slight increase in the chromatographic hydrophobicity index. nih.govnih.gov
Table 1: Bicyclo[1.1.1]pentane (BCP) as a Bioisosteric Replacement
| Original Group | BCP Replacement | Key Geometric Comparison | Reported Physicochemical Improvements | Example Application |
|---|---|---|---|---|
| para-Substituted Phenyl Ring | 1,3-Disubstituted BCP | Maintains 180° exit vector; shorter substituent separation (~1.85 Å vs. ~2.79 Å). pharmablock.com | Improved aqueous solubility, metabolic stability, and passive permeability. bldpharm.compharmablock.comacs.org | γ-Secretase inhibitor (BMS-708,163) analogue. acs.org |
| Internal Alkyne | 1,3-Disubstituted BCP | Lengthens the distance between substituents. nih.gov | Can modulate hydrophobicity. nih.gov | Tazarotene analogue. nih.govnih.gov |
| Tert-Butyl Group | 1-Substituted BCP | Provides a rigid, 3D scaffold of similar size. nih.govpharmablock.com | Can alter metabolic profile and other pharmacokinetic properties. nih.govresearchgate.net | Bosentan analogue. nih.gov |
Synthesis of Functionalized BCP Derivatives for Medicinal Applications
The development of robust synthetic routes to functionalized BCPs is crucial for their application in drug discovery. nih.gov While many methods rely on the addition of radicals or anions to the unstable [1.1.1]propellane, the use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) offers a practical alternative, as it is a stable, crystalline solid. nih.gov
Nucleophilic substitution reactions with DIBCP provide a straightforward pathway to various BCP derivatives. This approach has been used to synthesize a range of bicyclo[1.1.1]pentylpyridinium, quinolinium, and isoquinolinium salts under mild conditions. nih.gov The resulting salts can be further transformed; for instance, pyridinium (B92312) salts have been converted into N-pyridin-4-one and N-quinolin-4-one substituted BCPs, which are of interest for medicinal chemistry. nih.govlboro.ac.uk
Another key strategy involves the transformation of readily available BCP intermediates. For example, multigram quantities of 1-methyl-3-iodobicyclo[1.1.1]pentane have been synthesized and subsequently converted into a library of building blocks for medicinal chemistry, including carboxylic acids, primary amines, and alcohols. core.ac.ukuniv.kiev.ua Furthermore, the development of methods to create versatile building blocks like BCP-aldehydes from [1.1.1]propellane has expanded the synthetic toolbox, enabling a wider range of chemical modifications. nih.govchemrxiv.org These synthetic advancements make the vast chemical space of BCPs more accessible for creating drug-like molecules. chemrxiv.org
A summary of key functionalized BCPs derived from iodo-BCP precursors is presented below.
Table 1: Examples of Functionalized BCP Derivatives for Medicinal Applications| Precursor | Reagents/Conditions | Functionalized Product | Reference |
|---|---|---|---|
| 1-Methyl-3-iodobicyclo[1.1.1]pentane | 1. t-BuLi, Et2O; 2. CO2 | 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid | core.ac.uk |
| 3-Methylbicyclo[1.1.1]pentane-1-carboxylic Acid | Curtius rearrangement | 3-Methylbicyclo[1.1.1]pentan-1-amine | core.ac.uk |
| 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) | Pyridines, Sulfides, Tertiary Amines | Bicyclo[1.1.1]pentylpyridinium Salts | lboro.ac.uk |
| Bicyclo[1.1.1]pentylpyridinium Salts | Chemical Transformation | N-Pyridin-4-one substituted BCPs | nih.govlboro.ac.uk |
| 1-Azido-3-iodobicyclo[1.1.1]pentane | Alkynes, Cu(I) catalyst | BCP-Triazole Conjugates | acs.orgchemrxiv.org |
Strategies for Modulating Drug-like Properties via BCP Scaffolds
A primary application of BCP scaffolds in medicinal chemistry is their use as bioisosteres to improve the pharmacokinetic and physicochemical profiles of drug candidates. nih.govacs.org Replacing aromatic rings, such as a para-substituted phenyl group, with a BCP unit can lead to significant enhancements in aqueous solubility, metabolic stability, and passive permeability, while reducing non-specific binding associated with aromaticity. researchgate.netthieme-connect.combldpharm.com
The BCP cage is less lipophilic than a phenyl ring, which contributes to improved solubility. pharmablock.com This substitution strategy has been successfully demonstrated in the optimization of a γ-secretase inhibitor. Replacing a central fluorophenyl ring with a BCP motif resulted in an equipotent inhibitor with markedly improved solubility and permeability, leading to superior oral absorption in mouse models. acs.org The increase in the fraction of sp³-hybridized carbons (Fsp³) is a key aspect of modern drug design, and the BCP scaffold is an excellent tool for achieving this, moving molecules away from "flatland". nih.gov
The table below illustrates the impact of replacing a phenyl ring with a BCP scaffold on key drug-like properties for a γ-secretase inhibitor.
Table 2: Comparison of Physicochemical Properties of a Phenyl vs. BCP-Containing γ-Secretase Inhibitor| Compound | Structure Moiety | γ-Secretase Inhibition (Aβ42 IC50, nM) | Aqueous Solubility (pH 7.4, µM) | Passive Permeability (Papp, 10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|---|
| 1 (BMS-708,163) | para-substituted fluorophenyl | 1.1 | 14 | 1.9 | acs.org |
| 3 | Bicyclo[1.1.1]pentane | 1.1 | 100 | 12 | acs.org |
Other Chemical Applications
Beyond its role in medicinal chemistry, the unique structural and reactive nature of the BCP core and its precursors are utilized in other areas of chemical science.
Catalyst Development (e.g., DIBCP as Lewis Acid Catalyst)
Recent research has demonstrated that 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) can function as a Lewis acid catalyst. lboro.ac.uklboro.ac.uk This application expands the utility of this stable BCP precursor beyond its role as a synthetic building block. Specifically, DIBCP has been shown to enable condensation reactions that are not achievable with traditional methods. lboro.ac.uk For example, it successfully catalyzed the condensation of indoles with acetone (B3395972), showcasing its potential as a specialized catalyst in organic synthesis. lboro.ac.uk This catalytic activity stems from the electrophilic nature of the iodine atoms attached to the strained BCP cage.
Building Blocks for "Click Chemistry" and Combinatorial Synthesis
The BCP scaffold is a valuable building block for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. enamine.netresearchgate.net BCP derivatives functionalized with azides or terminal alkynes are key substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. enamine.net These functional groups can be introduced in a few steps from common BCP intermediates like carboxylic acids. researchgate.net
Notably, 1-azido-3-iodobicyclo[1.1.1]pentane is a versatile precursor that allows for the synthesis of various BCP-triazole building blocks. acs.orgchemrxiv.org The presence of the iodo group allows for subsequent functionalization, such as through Sonogashira coupling, enabling the creation of multiply substituted BCP-triazoles on a modular or one-pot basis. acs.org This modularity makes BCPs promising building blocks for combinatorial chemistry, facilitating the rapid generation of large libraries of diverse, three-dimensional molecules for screening in drug discovery and materials science. enamine.netresearchgate.net
Precursors for Other Strained Cage Systems
The high strain energy inherent in the BCP framework (approximately 66.6 kcal/mol) makes it a potential starting point for the synthesis of other, more complex strained systems. nih.govgoogle.com Research into heavy-element analogues of BCPs has led to the synthesis of catenated, or linked, cage structures. For instance, a trisiladistanna[1.1.1]propellane was used as a precursor to create alkynyl-functionalized heavy bicyclo[1.1.1]pentanes. rsc.org This methodology was extended to synthesize the first alkynyl-bridged enamine.netchemistryviews.org-bis(bicyclo[1.1.1]pentane), a molecule containing two BCP-like cages linked together. rsc.org Such "staffane" type structures, which are oligomers of [1.1.1]propellanes, are of interest for their potential electronic and optoelectronic properties, as the saturated cage systems have been shown to transmit electronic interactions over long distances. rsc.org
Vi. Future Research Directions and Challenges in 1,1 Bibicyclo 1.1.1 Pentane, 3,3 Diiodo Chemistry
Development of Novel Functionalization Strategies for Diiodinated Bibicyclopentanes
A primary challenge in BCP chemistry is the synthesis of a wide array of unsymmetrically 1,3-disubstituted derivatives with good functional group tolerance under mild conditions. thieme-connect.de While significant progress has been made using [1.1.1]propellane, the use of DIBCP as a stable feedstock presents a promising, yet underutilized, alternative. lboro.ac.uklboro.ac.uk
Future research will likely focus on expanding the toolbox for DIBCP functionalization. Nucleophilic substitution has proven to be a viable strategy, yielding a variety of BCP salts. nih.gov Research has demonstrated successful reactions with several classes of nucleophiles, but the full scope remains to be explored.
Table 1: Investigated Nucleophilic Substitution Reactions with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP)
| Nucleophile Class | Specific Examples | Resulting Product | Key Findings |
|---|---|---|---|
| Nitrogen Heterocycles | Pyridines, Quinolines, Isoquinolines, Pyrazoles | Bicyclo[1.1.1]pentyl-pyridinium, -quinolinium, -isoquinolinium, and -pyrazolium salts | Pyridinium (B92312) salts are highly reactive, especially with electron-donating substituents at meta or para positions, leading to high yields. nih.govlboro.ac.uklboro.ac.uk |
| Sulfides | Tetrahydrothiophene | BCP-sulfonium salts | Reaction conditions with this sulfide (B99878) have been optimized. lboro.ac.uklboro.ac.uk |
| Tertiary Amines | Various | BCP-ammonium salts | The reaction has been extended to tertiary amines, expanding the scope of accessible BCP salts. lboro.ac.uklboro.ac.uk |
A key future direction is the development of methods to further transform these resulting BCP salts. For instance, the creation of BCP-quinolinones and pyridinones from their respective salts demonstrates significant potential for applications in medicinal chemistry, and a solid framework for their synthesis has been established. lboro.ac.uk A deeper mechanistic understanding, supported by computational analysis, has shown the role of two nucleophiles in stabilizing a key carbocation intermediate during substitution, which could guide the development of new reactions. nih.gov The challenge remains to broaden the variety of compatible nucleophiles and to develop sequential, one-pot functionalization methods that can generate diverse, unsymmetrically substituted BCPs from a single diiodinated precursor.
Exploration of New Reactivity Modes for Diiodinated BCPs
Beyond established nucleophilic substitution, the exploration of entirely new ways in which diiodinated BCPs can react is a frontier ripe for discovery. Current methods for creating functionalized BCPs often rely on radical or anionic additions to the highly strained [1.1.1]propellane. thieme-connect.denih.gov Adapting these powerful strategies to the more stable DIBCP platform is a significant, but worthwhile, challenge.
Recent breakthroughs in BCP synthesis hint at promising new directions:
Lewis Acid Catalysis : It has been demonstrated that DIBCP can function as a Lewis acid catalyst, enabling condensation reactions between indoles and acetone (B3395972) that are not achievable with traditional methods. lboro.ac.uklboro.ac.uk This novel reactivity opens the door to using diiodinated BCPs not just as structural components but as catalysts in other chemical transformations. Further investigation into the scope and mechanism of this catalytic activity is a compelling area for future research.
Photoredox and Light-Induced Reactions : A one-step, visible-light-induced approach was recently developed for synthesizing BCP-ketones from [1.1.1]propellane. keaipublishing.com This metal-free method operates at room temperature and shows excellent tolerance for oxidation-sensitive groups. keaipublishing.com Applying similar photoredox strategies to DIBCP could unlock new, mild pathways for C-C and C-heteroatom bond formation, circumventing the limitations of traditional thermal methods.
Radical-Based Mechanisms : Mechanistic studies involving radical trapping experiments have validated radical-based pathways in BCP functionalization. keaipublishing.com Developing methods to initiate and control radical reactions starting from the C-I bonds in DIBCP could provide a direct route to a vast array of derivatives that are currently difficult to access.
Table 2: Comparison of Major Synthetic Strategies for BCP Functionalization
| Strategy | Precursor | Key Characteristics | Future Direction for Diiodinated BCPs |
|---|---|---|---|
| Radical Addition | [1.1.1]Propellane | Versatile for many radical sources; frequently employed. thieme-connect.de | Develop methods to initiate radical reactions from the C-I bonds of DIBCP. |
| Anionic Addition | [1.1.1]Propellane | Involves ring-opening with organometallic reagents (e.g., LiDBB, R-Li). thieme-connect.de | Explore metal-iodine exchange reactions with DIBCP to generate BCP-anions for subsequent functionalization. |
| Nucleophilic Substitution | 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) | Uses a stable, crystalline starting material; mild reaction conditions. nih.govlboro.ac.uk | Expand the scope of nucleophiles and develop sequential functionalization strategies. |
| Lewis Acid Catalysis | 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) | Novel reactivity where DIBCP acts as a catalyst. lboro.ac.uklboro.ac.uk | Investigate the scope and mechanism of this catalytic mode. |
The overarching goal is to move beyond the current reliance on [1.1.1]propellane and establish DIBCP as a versatile and multifaceted platform for synthesizing advanced BCP structures through diverse and novel reactivity modes.
Expansion of Applications in Advanced Materials and Bioactive Molecules
The unique three-dimensional structure of the BCP core makes it an attractive substitute for common planar motifs in drug design and materials science. semanticscholar.org It is a recognized bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups, often conferring improved physicochemical properties such as enhanced aqueous solubility and metabolic stability. thieme-connect.denih.govkeaipublishing.com
Future research efforts will undoubtedly focus on translating the synthetic advancements in diiodinated BCP chemistry into tangible applications:
Medicinal Chemistry : The ability to synthesize novel BCP-containing heterocycles, such as BCP-quinolinones and pyridinones from DIBCP, opens up new avenues for drug discovery. lboro.ac.uk A major future challenge will be to synthesize a broader library of BCP-drug analogues using DIBCP as a starting material and to systematically evaluate their pharmacokinetic properties and biological activity. semanticscholar.org
Advanced Materials : The rigid, rod-like structure of the BCP unit is ideal for constructing novel polymers, liquid crystals, and other advanced materials. nih.gov The two reactive iodine sites on diiodinated BCPs provide handles for polymerization or for grafting onto surfaces. Future work could explore the synthesis of novel BCP-based polymers and investigate how the unique geometry of the BCP cage influences material properties.
Ligand Design : The defined exit vectors of the substituents on the BCP cage make it an interesting scaffold for designing new ligands for catalysis. nih.gov The development of methods to introduce coordinating groups onto the BCP core via diiodinated intermediates could lead to new catalysts with unique steric and electronic properties.
Specialty Chemicals : Research into using functionalized BCPs as hydrogen gas odorants has provided a framework for exploring other niche applications. lboro.ac.uklboro.ac.uk The distinct structural and chemical properties of BCPs derived from diiodinated precursors could be exploited in areas such as chemical sensing or as tracers.
Ultimately, the successful expansion of applications depends on the development of robust and scalable synthetic routes from practical starting materials like DIBCP. As the synthetic toolkit for diiodinated BCPs grows, so too will their integration into the next generation of advanced materials and bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
